ethyl 4-{[N-(cyclohexylcarbonyl)valyl]amino}piperidine-1-carboxylate
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Overview
Description
Ethyl 4-{[N-(cyclohexylcarbonyl)valyl]amino}piperidine-1-carboxylate is a complex organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a piperidine ring, which is a six-membered heterocycle containing one nitrogen atom
Preparation Methods
The synthesis of ethyl 4-{[N-(cyclohexylcarbonyl)valyl]amino}piperidine-1-carboxylate typically involves multiple steps, starting with the preparation of the piperidine ring. One common method involves the reaction of piperidine with ethyl chloroformate to form ethyl piperidine-1-carboxylate. This intermediate is then reacted with N-(cyclohexylcarbonyl)valine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to yield the final product. The reaction conditions often include anhydrous solvents and inert atmospheres to prevent unwanted side reactions.
Chemical Reactions Analysis
Ethyl 4-{[N-(cyclohexylcarbonyl)valyl]amino}piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the ester or amide groups, leading to the formation of different derivatives. Common reagents include alkyl halides and amines.
Scientific Research Applications
Ethyl 4-{[N-(cyclohexylcarbonyl)valyl]amino}piperidine-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as a precursor for compounds that target specific enzymes or receptors.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of ethyl 4-{[N-(cyclohexylcarbonyl)valyl]amino}piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, thereby affecting cellular processes.
Comparison with Similar Compounds
Ethyl 4-{[N-(cyclohexylcarbonyl)valyl]amino}piperidine-1-carboxylate can be compared with other piperidine derivatives, such as:
Ethyl 4-amino-1-piperidinecarboxylate: This compound is simpler in structure and is used as a precursor in the synthesis of more complex molecules.
Ethyl 4-{[N-(cyclohexylcarbonyl)phenylalanyl]amino}piperidine-1-carboxylate: This compound contains a phenylalanine moiety instead of valine, which may result in different biological activities and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C20H35N3O4 |
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Molecular Weight |
381.5 g/mol |
IUPAC Name |
ethyl 4-[[2-(cyclohexanecarbonylamino)-3-methylbutanoyl]amino]piperidine-1-carboxylate |
InChI |
InChI=1S/C20H35N3O4/c1-4-27-20(26)23-12-10-16(11-13-23)21-19(25)17(14(2)3)22-18(24)15-8-6-5-7-9-15/h14-17H,4-13H2,1-3H3,(H,21,25)(H,22,24) |
InChI Key |
DCRCLGPDVOFEGA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1CCC(CC1)NC(=O)C(C(C)C)NC(=O)C2CCCCC2 |
Origin of Product |
United States |
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